N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
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Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.
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Scientific Research Applications
Photolabile Polymers for DNA and Bacterial Cell Interaction
A study by Sobolčiak et al. (2013) introduced a cationic polymer that transitions to a zwitterionic form upon irradiation. This polymer, synthesized from a process involving N-[3-(dimethylamino)propyl] methacrylamide, shows potential in DNA condensation and release, as well as toggling antibacterial activity. This light-switchable behavior could have implications for targeted drug delivery and antimicrobial applications (Sobolčiak et al., 2013).
Synthesis and Utility of Acetals
Research by Hanessian and Moralioglu (1972) on N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals highlights their use in creating cyclic acetals from vicinal cis-diols. This work is foundational in the context of protecting groups for organic synthesis, offering a strategy for selective acetylation and benzoylation. Their findings underscore the utility of these acetals in synthetic chemistry, potentially including derivatives of the compound (Hanessian & Moralioglu, 1972).
Nitric Oxide Release Agents
Wade et al. (2013) investigated a series of N-(2-phenylethyl)nitroaniline derivatives, focusing on their structure and potential as nitric oxide release agents. While not directly mentioning N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide, the principles underlying their research could inform the development of related compounds with biomedical applications, particularly in controlled nitric oxide release (Wade et al., 2013).
Second-Order Nonlinear Optics
Okada et al. (2003) synthesized ethyl-substituted stilbazolium derivatives, including compounds with structural motifs similar to this compound. Their work on the optical properties of these derivatives contributes to the field of nonlinear optics, suggesting potential applications in optical switching and modulation technologies (Okada et al., 2003).
Topoisomerase-I Targeting Activity
Singh et al. (2003) explored derivatives of 6-amino-2-phenylbenzothiazoles, examining their effect on topoisomerase-I targeting activity and cytotoxicity. Although not directly related to the exact compound requested, the methodology and findings offer insights into the design and synthesis of similar compounds for cancer research, potentially guiding the development of therapies targeting specific cellular mechanisms (Singh et al., 2003).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-23(2)15-9-7-14(8-10-15)18(24(3)4)13-22-21(26)16-11-19(29-5)20(30-6)12-17(16)25(27)28/h7-12,18H,13H2,1-6H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKBIHRBZFVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.